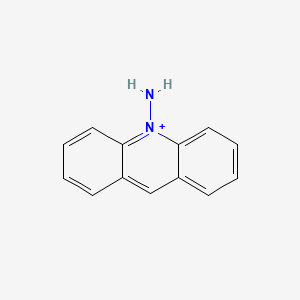
Benzo(g)(1)benzothiopyrano(4,3-b)indole, 4-fluoro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo(g)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of Benzo(g)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- includes a fused ring system with sulfur and nitrogen atoms, making it a unique and interesting molecule for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- typically involves the reaction of arylhydrazones with thiochroman-4-ones. This method has been extended to various substituted thiochroman-4-ones to produce a range of mono- and di-benzo-derivatives . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for Benzo(g)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in significant quantities.
化学反应分析
Types of Reactions
Benzo(g)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine, bromine). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield reduced sulfur-containing compounds. Substitution reactions can lead to various substituted derivatives of the original compound.
科学研究应用
Benzo(g)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound’s properties make it useful in various industrial applications, including the development of new materials and chemical processes.
作用机制
The mechanism of action of Benzo(g)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit topoisomerase I, an enzyme involved in DNA replication . This inhibition leads to the disruption of DNA replication and cell division, resulting in the compound’s anticancer effects. Additionally, the compound may interact with other cellular pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
Benzo(e)(1)benzothiopyrano(4,3-b)indole: This compound has a similar fused ring structure but differs in the position of the sulfur and nitrogen atoms.
Benzo(g)(1)benzopyrano(4,3-b)indole: This compound lacks the sulfur atom present in Benzo(g)(1)benzothiopyrano(4,3-b)indole, 4-fluoro-.
Uniqueness
Benzo(g)(1)benzothiopyrano(4,3-b)indole, 4-fluoro- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, alter its electronic properties, and improve its interaction with biological targets.
属性
CAS 编号 |
52831-65-9 |
|---|---|
分子式 |
C19H10FNS |
分子量 |
303.4 g/mol |
IUPAC 名称 |
6-fluoro-4-thia-12-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-1(13),2,5(10),6,8,11,14,16,18,20-decaene |
InChI |
InChI=1S/C19H10FNS/c20-16-7-3-6-14-18-15(10-22-19(14)16)13-9-8-11-4-1-2-5-12(11)17(13)21-18/h1-10H |
InChI 键 |
SEHYUDUCRXSYHY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C3=CSC5=C4C=CC=C5F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Bicyclo[4.2.0]octa-1,3,5-triene-7,8-diyl diacetate](/img/structure/B14654154.png)
![5-Methyl-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14654159.png)

![2,4,6-Tris[(benzylsulfanyl)methyl]phenol](/img/structure/B14654177.png)



![N-{[Methoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14654201.png)
![9-Hydroxy-1-methyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14654205.png)
